molecular formula C14H22N2O2 B14355802 3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol CAS No. 92493-51-1

3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol

Cat. No.: B14355802
CAS No.: 92493-51-1
M. Wt: 250.34 g/mol
InChI Key: JWJGEOPDEUHNMO-UHFFFAOYSA-N
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Description

3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol typically involves the reaction of 4-methylphenylpiperazine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 4-methylphenylpiperazine with glycidol: This step is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its effects on the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly serotonin receptors, which can influence mood and behavior. The exact pathways and molecular targets are still under investigation, but its effects on neurotransmitter release and reuptake are of particular interest.

Comparison with Similar Compounds

Similar Compounds

    Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.

    Trifluoromethylphenylpiperazine: Known for its nonselective serotonin receptor agonist activity.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia.

Uniqueness

3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol is unique due to its specific structural features and potential applications in various fields. Its ability to interact with neurotransmitter receptors sets it apart from other piperazine derivatives, making it a compound of interest for further research and development.

Properties

CAS No.

92493-51-1

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

3-[4-(4-methylphenyl)piperazin-1-yl]propane-1,2-diol

InChI

InChI=1S/C14H22N2O2/c1-12-2-4-13(5-3-12)16-8-6-15(7-9-16)10-14(18)11-17/h2-5,14,17-18H,6-11H2,1H3

InChI Key

JWJGEOPDEUHNMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(CO)O

Origin of Product

United States

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